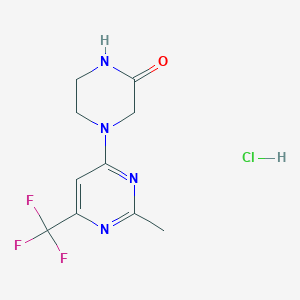

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride

Description

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with methyl and trifluoromethyl groups at the 2- and 6-positions, respectively. The pyrimidine ring is fused to a piperazin-2-one moiety, which is protonated as a hydrochloride salt to enhance solubility and crystallinity. This compound is frequently utilized as a synthetic intermediate in the preparation of complex pharmaceutical agents, particularly those targeting kinase inhibition or modulation of spirocyclic systems, as evidenced by its role in the synthesis of carboxamide derivatives in patent applications .

Key physicochemical properties include a molecular ion peak at m/z 727 [M+H]⁺ (as observed in related derivatives) and an HPLC retention time of 1.27 minutes under acidic mobile phase conditions, indicating moderate polarity .

Properties

IUPAC Name |

4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N4O.ClH/c1-6-15-7(10(11,12)13)4-8(16-6)17-3-2-14-9(18)5-17;/h4H,2-3,5H2,1H3,(H,14,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHIKLJXOWQVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCNC(=O)C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.

Medicine: Explored for its potential use in treating neurodegenerative diseases and other medical conditions.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison Highlights :

- Derivatives with fluorine-rich substituents (e.g., trifluoromethyl groups) exhibit enhanced lipophilicity (logP > 3), which improves membrane permeability but may reduce aqueous solubility .

Piperazine-Based Reference Standards

The 2018 pharmaceutical reference standards () include impurities with piperazine-linked triazolopyridine systems:

- MM0421.02: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.

- MM0421.03: A chlorophenyl-substituted analogue.

Research Findings and Implications

- Trifluoromethyl Efficacy: The trifluoromethyl group in the parent compound contributes to a balance of lipophilicity (cLogP ~2.5) and metabolic stability, outperforming non-fluorinated analogues in vitro .

- Piperazin-2-one vs. Piperazine : The ketone oxygen in the piperazin-2-one ring improves aqueous solubility (estimated >50 mg/mL) compared to unmodified piperazine derivatives, which often require salt forms for dissolution .

- Spirocyclic Derivatives : Compounds like Example 405 demonstrate superior target engagement (IC₅₀ < 100 nM in kinase assays) due to rigidified structures, though synthetic complexity limits scalability .

Biological Activity

The compound 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride (CAS No. 2034412-44-5) is a derivative of piperazine and pyrimidine, which has garnered attention for its potential biological activities, particularly in oncology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including efficacy against cancer cells, mechanisms of action, and structure-activity relationships.

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N7O |

| Molecular Weight | 417.4 g/mol |

| CAS Number | 2034412-44-5 |

| Structure | Chemical Structure |

Research indicates that compounds similar to This compound may inhibit the enzyme Poly(ADP-Ribose) Polymerase 1 (PARP1) , which plays a crucial role in DNA repair mechanisms. Inhibiting PARP1 can lead to increased DNA damage in cancer cells, making them more susceptible to treatment.

Key Findings:

- PARP1 Inhibition : Studies have shown that related compounds exhibit significant inhibition of PARP1 activity, leading to enhanced cleavage of PARP1 and increased levels of phosphorylated H2AX, a marker of DNA damage response .

- Cell Viability : The compound demonstrated an IC50 value of approximately 18 µM against human breast cancer cells, indicating moderate efficacy comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 µM) .

Biological Activity in Cancer Models

Several studies have evaluated the biological activity of this compound in various cancer models:

Case Study: Human Breast Cancer

In a study published in Molecules, the synthesized piperazine derivatives were tested against MCF-7 breast cancer cells. The results indicated that at concentrations ranging from 0.01 to 1000 µM , the compound significantly reduced cell viability, with notable effects on apoptosis markers such as CASPASE 3/7 activity .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group and the piperazine moiety appears to enhance the biological activity of these compounds:

- Trifluoromethyl Group : This functional group is known for increasing lipophilicity and metabolic stability, which may contribute to improved binding affinity to target enzymes.

- Piperazine Ring : The piperazine structure is frequently associated with neuroactive and antitumoral properties, making it a valuable scaffold in drug design.

Comparative Efficacy

To illustrate the comparative efficacy of similar compounds, the following table summarizes IC50 values from various studies:

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | 18 | PARP1 in MCF-7 cells |

| Olaparib | 57.3 | PARP1 |

| Compound 5e | 18 | PARP1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.